2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-4-carboxamide
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring fused with an indole ring, which is further substituted with a phenyl group and a carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a hydrazine derivative with an indole-2-carboxylic acid derivative under acidic conditions to form the pyrazole ring. This is followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and indole rings, leading to the formation of various substituted derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-phenyl-2H-indole-4-carboxamide can be compared with other similar compounds, such as:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound has a similar pyrazole ring structure but differs in the substitution pattern and functional groups.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide: This compound has an ethyl group instead of a phenyl group, leading to different chemical and biological properties.
N-[(3E)-2-(1-Cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyrrolidinyl]acetamide: This compound has a more complex structure with additional heterocyclic rings and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827317-68-0 |
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Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-phenyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(20-12-5-2-1-3-6-12)13-7-4-8-15-14(13)11-17(21-15)16-9-10-19-22-16/h1-11,21H,(H,19,22)(H,20,23) |
InChI Key |
FCQACIJJDBKJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4 |
Origin of Product |
United States |
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